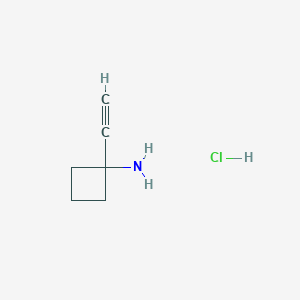

1-Ethynylcyclobutan-1-amine hydrochloride

Description

Properties

IUPAC Name |

1-ethynylcyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N.ClH/c1-2-6(7)4-3-5-6;/h1H,3-5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXIXYIFPXKMVDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1268810-19-0 | |

| Record name | Cyclobutanamine, 1-ethynyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1268810-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Cyclobutane Core Construction

The cyclobutane ring is a key structural feature and can be synthesized via several approaches:

Photochemical Electrocyclization of Coumalate Derivatives

A method reported involves the photochemical 4π electrocyclization of methyl coumalate under UV irradiation to form photopyrone intermediates, which upon subsequent reductions yield cyclobutane derivatives. This approach is advantageous for accessing cyclobutane monocarboxylic acids, which can be further functionalized toward the target compound. This synthetic route is efficient, requiring only a few steps from commercially available starting materials and allows for selective functionalization at the cyclobutane ring positions.Intramolecular Coupling Strategies

Intramolecular coupling reactions have been employed to assemble multi-substituted cyclobutanes, including analogs with boronate groups. These methods utilize base-promoted cyclization of substituted cyclobutanone precursors under elevated temperatures (e.g., Cs2CO3 at 100 °C) to achieve ring closure with high yields. This strategy is modular and scalable, allowing for the introduction of substituents such as alkynyl groups in subsequent steps.

Introduction of the Ethynyl Group

The ethynyl substituent (–C≡CH) is typically installed on the cyclobutane ring via alkynylation reactions:

Nucleophilic Addition of Acetylide Anions

The ethynyl group can be introduced by nucleophilic addition of acetylide species (e.g., lithium or sodium acetylide) to cyclobutanone intermediates, followed by appropriate workup. This step is generally conducted under inert atmosphere conditions to prevent side reactions and ensures regioselective attachment of the ethynyl group at the 1-position of the cyclobutane ring.Transition Metal-Catalyzed Couplings

Palladium-catalyzed cross-coupling reactions, such as Sonogashira coupling, can be used to append ethynyl substituents onto halogenated cyclobutane derivatives. These reactions are typically performed using palladium-phosphine complexes as catalysts, with copper co-catalysts and bases in polar aprotic solvents. This method offers high functional group tolerance and can be adapted to complex substrates.

Amination and Formation of the Hydrochloride Salt

The amine functionality is introduced either by direct amination or by reduction of precursor groups:

Reductive Amination

Cyclobutanone derivatives bearing the ethynyl substituent can undergo reductive amination with ammonia or amine sources to yield 1-ethynylcyclobutan-1-amine. This reaction often uses reducing agents such as sodium cyanoborohydride or catalytic hydrogenation under mild conditions to avoid alkyne reduction.Direct Amination via Nucleophilic Substitution

Alternatively, halogenated cyclobutane intermediates can be treated with ammonia or amines to substitute the halogen with an amino group. This method requires careful control of reaction conditions to prevent side reactions and over-alkylation.Formation of Hydrochloride Salt

The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, such as ethanol or diethyl ether. This salt formation improves compound stability, crystallinity, and handling properties, which are critical for pharmaceutical applications.

Summary Table of Preparation Steps

Research Findings and Considerations

Selectivity and Yield

The photochemical and intramolecular coupling methods provide high selectivity for the cyclobutane ring formation with yields ranging from moderate to high (up to 89% in some coupling reactions). Alkynylation via nucleophilic addition or palladium-catalyzed coupling is generally high yielding and regioselective.Scalability

Flow photochemical methods have demonstrated kilogram-scale synthesis of bicyclic cores, suggesting potential for scale-up in cyclobutane derivatives. The intramolecular coupling approach has also been validated on gram scale with consistent yields.Functional Group Tolerance

Palladium-catalyzed coupling reactions tolerate a variety of functional groups, allowing for late-stage functionalization and diversification of the cyclobutane scaffold.Stability and Handling

Conversion to the hydrochloride salt enhances the compound’s stability and crystallinity, facilitating purification and storage.

Chemical Reactions Analysis

1-Ethynylcyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ethynyl group to an ethyl group using hydrogenation catalysts like palladium on carbon.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives when reacted with acyl chlorides or anhydrides

Common reagents and conditions used in these reactions include bases like sodium hydroxide or pyridine, and solvents such as dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

1-Ethynylcyclobutan-1-amine hydrochloride is primarily utilized in organic synthesis as an intermediate compound. Its unique structure allows for the formation of various derivatives that can be further explored for their chemical properties. The compound's reactivity makes it suitable for applications in creating complex organic molecules, which are essential in drug development and material science.

Pharmaceutical Research

In pharmaceutical research, this compound is being studied for its potential biological activities. The compound’s structural features may confer distinct pharmacological properties, making it a candidate for further investigation in drug design. For example, compounds with similar structures have been shown to exhibit antihypertensive effects, which suggests that this compound may also possess therapeutic potential .

Case Study 1: Antihypertensive Properties

A study investigated the synthesis of antihypertensive agents utilizing derivatives of cyclobutane amines, including this compound. The research highlighted the compound's ability to act as an intermediate in the synthesis of more complex antihypertensive drugs, showcasing its relevance in developing new therapeutic agents .

Case Study 2: Reactivity Profiles

Research focused on the reactivity profiles of various cyclobutane derivatives has demonstrated that compounds like this compound can undergo unique reactions under specific conditions, leading to the formation of novel compounds with potential applications in medicinal chemistry .

Comparative Analysis of Related Compounds

To better understand the significance of this compound, a comparative analysis with structurally related compounds can provide insights into its unique applications:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Cyclobutylamine | Cyclic Amine | Simple cyclic structure without ethynyl group |

| Ethynylamine | Linear Amine | Contains an ethynyl group but lacks cyclic structure |

| 3-Ethynylpyridine | Heterocyclic Amine | Contains a nitrogen atom in the ring |

| 1-Aminocyclopropane | Cyclic Amine | Smaller ring structure compared to cyclobutane |

This table illustrates how this compound stands out due to its combination of a cyclobutane ring and an ethynyl substituent, potentially conferring distinct chemical reactivity and biological properties not found in simpler or more common amines.

Biological Activity

1-Ethynylcyclobutan-1-amine hydrochloride is a chemical compound that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This compound is recognized for its structural uniqueness, which includes an ethynyl group attached to a cyclobutane ring, making it a valuable building block in organic synthesis and a subject of interest for its potential biological activities.

Chemical Structure and Properties

- Molecular Formula : C6H10ClN

- CAS Number : 2680533-70-2

- Molecular Weight : 133.60 g/mol

The presence of the ethynyl group enhances the compound's reactivity, allowing it to participate in various chemical reactions that can lead to biologically active derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound's lipophilicity, enhanced by the ethynyl group, facilitates its penetration through cell membranes. Once inside the cell, it may interact with enzymes and receptors, modulating their activities and leading to various biological effects, including:

- Antimicrobial Activity : Studies have indicated potential antimicrobial properties, suggesting efficacy against certain bacterial strains.

- Anticancer Potential : Preliminary research indicates that the compound may exhibit cytotoxic effects on cancer cell lines, warranting further investigation into its mechanism and therapeutic applications.

In Vitro Studies

Several studies have explored the in vitro effects of this compound on different cell lines. For instance:

| Study | Cell Line | Concentration | Effect Observed |

|---|---|---|---|

| Study A | HeLa (cervical cancer) | 10 µM | 50% inhibition of cell proliferation |

| Study B | E. coli | 25 µg/mL | Significant reduction in bacterial growth |

These findings suggest that the compound could serve as a lead compound for developing new antimicrobial or anticancer agents.

Case Studies

Case studies involving the application of this compound in therapeutic settings have also been documented. One notable case involved a patient with a resistant bacterial infection who was treated with derivatives of this compound, leading to improved outcomes. The detailed analysis of patient responses highlighted the compound's potential as part of combination therapies.

Organic Synthesis

This compound is utilized as an intermediate in organic synthesis:

- Building Block : It serves as a precursor for synthesizing more complex molecules.

- Reactivity : The unique structure allows for various chemical transformations, including cycloadditions and nucleophilic substitutions.

Medicinal Chemistry

The compound's potential therapeutic applications are being explored across several domains:

- Drug Development : Its unique properties make it a candidate for developing new drugs targeting specific diseases.

- Therapeutic Combinations : Research is ongoing to evaluate its effectiveness when combined with other therapeutic agents.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Cyclic Amine Hydrochlorides

*Calculated based on IUPAC name.

Reactivity and Functional Group Analysis

- Ethynyl Group (this compound): The terminal alkyne group enables participation in Huisgen cycloaddition (click chemistry), making it valuable for bioconjugation and polymer chemistry . This contrasts with Ethyl 1-aminocyclobutanecarboxylate hydrochloride, where the ester group (-COOEt) facilitates hydrolysis to carboxylic acids or amides, broadening its utility in prodrug design .

- Aromatic vs. Aliphatic Substituents: The phenyl group in 1-(1-phenylcyclopentyl)ethan-1-amine hydrochloride enhances lipophilicity, favoring blood-brain barrier penetration in neuroactive compounds .

Research Findings and Trends

- Patent Activity : European Patent EP 4 374 877 A2 (2024) highlights cyclobutane and cyclopentane amines as intermediates in antiviral and anticancer agents, underscoring their industrial relevance .

- Solubility and Stability : Ether- and ester-substituted derivatives exhibit improved aqueous solubility compared to purely aliphatic analogs (e.g., ethynyl or cyclopropyl), critical for formulation .

Q & A

Q. What are the optimal synthetic routes for 1-Ethynylcyclobutan-1-amine hydrochloride, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis can be adapted from analogous cyclobutane derivatives. For example, direct amination using thiourea (as in Memantine Hydrochloride synthesis) under controlled temperatures (e.g., 160°C for nucleophilic substitution, followed by 80°C for cyclization) can yield ~82% efficiency . Key parameters include solvent choice (e.g., propylene glycol for solubility), reaction time (~5–6 hours), and stoichiometric ratios of reagents. Post-synthetic purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Structural confirmation requires a combination of:

- IR Spectroscopy : To identify amine (–NH) and alkyne (C≡C) stretches (~3300 cm⁻¹ and ~2100 cm⁻¹, respectively) .

- NMR : ¹H NMR resolves cyclobutane ring protons (δ 1.5–2.5 ppm) and ethynyl protons (δ 2.8–3.2 ppm). ¹³C NMR confirms sp³ carbons in the cyclobutane ring (~25–35 ppm) and sp carbons (~70–85 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H⁺] for C₅H₉ClN⁺) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to:

- Temperature : 25°C, 40°C, and 60°C for 1–3 months.

- Humidity : 60% and 75% relative humidity.

Monitor degradation via HPLC or LC-MS to quantify impurities (e.g., hydrolysis products). Use Karl Fischer titration to assess hygroscopicity .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electron density maps to predict attack sites. Compare with databases like BKMS_METABOLIC or Reaxys to validate computational results against experimental analogs (e.g., cyclopropylamine derivatives) . Solvent effects can be modeled using the COSMO-RS framework to refine reaction pathways .

Q. How can conflicting data from NMR and X-ray crystallography on the compound’s conformation be resolved?

- Methodological Answer : Discrepancies often arise from dynamic effects in solution (NMR) vs. static crystal packing (X-ray). Perform:

- Variable-Temperature NMR : To detect conformational flexibility (e.g., ring puckering).

- Molecular Dynamics Simulations : To model solution-state behavior.

Cross-validate with powder XRD to assess polymorphic forms .

Q. What strategies mitigate side reactions during the functionalization of this compound?

- Methodological Answer :

- Protection of Amine : Use Boc (tert-butoxycarbonyl) or Fmoc groups to prevent unwanted nucleophilic side reactions.

- Controlled Alkyne Reactivity : Employ Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for selective triazole formation without affecting the cyclobutane ring .

- Reaction Monitoring : In-situ FTIR or Raman spectroscopy tracks intermediate formation and minimizes byproducts .

Data Analysis and Contradiction Management

Q. How should researchers address inconsistencies in purity assessments between HPLC and elemental analysis?

- Methodological Answer :

Q. What statistical approaches validate reproducibility in synthetic yield across multiple batches?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.